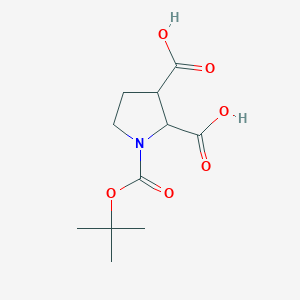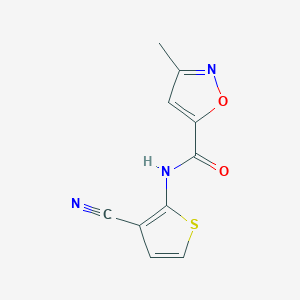
N-(3-cyanothiophen-2-yl)-3-methylisoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanothiophen and isoxazole are both important structures in medicinal chemistry. Cyanothiophen is a thiophene derivative with a cyano group attached. Thiophene is a five-membered heterocyclic compound containing sulfur . Isoxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom. These structures are found in many biologically active compounds and have diverse applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of similar compounds was characterized by techniques like elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . The crystal packing was stabilized by C−H···N and N−H···N hydrogen bonds .Chemical Reactions Analysis
The chemical reactivity of similar compounds was investigated computationally using the density functional theory (DFT) method . Fukui function (FF) analysis was also carried out .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Characterization
N-(3-cyanothiophen-2-yl)-3-methylisoxazole-5-carboxamide, due to its complex structure, has been a subject of research focusing on its synthesis and characterization, highlighting its potential in various fields such as medicinal chemistry and materials science. Studies have shown the synthesis of related compounds, exploring their chemical properties and reactivity. For instance, the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including compounds similar in structure to this compound, has been investigated for their cytotoxic activity against cancer cells, showcasing the potential of these compounds in drug development (Hassan, Hafez, & Osman, 2014).
Biological and Pharmacological Studies
Research into similar compounds has provided insights into their biological and pharmacological activities. For example, certain derivatives have been evaluated for their herbicidal activities, revealing the importance of specific functional groups in enhancing their effectiveness as potential agrochemicals (Wang, Li, Li, & Huang, 2004). These studies highlight the broad applicability of such compounds beyond mere synthetic interest, extending into areas like agriculture.
Material Science and Chemical Sensing
In material science, derivatives of this compound have been explored for their potential use in chemical sensing and materials applications. For example, research on N-(cyano(naphthalen-1-yl)methyl)benzamides has demonstrated their capability in colorimetric sensing of fluoride anions, suggesting applications in environmental monitoring and diagnostics (Younes et al., 2020).
Antitumor and Antimicrobial Properties
The exploration of this compound related compounds has also extended to evaluating their antitumor and antimicrobial properties. Studies have synthesized novel compounds displaying promising antitumor activity against specific cancer cell lines, as well as antimicrobial activity against a range of pathogenic bacteria and fungi, indicating the potential of these compounds in developing new therapeutic agents (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Mechanism of Action
properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S/c1-6-4-8(15-13-6)9(14)12-10-7(5-11)2-3-16-10/h2-4H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJWXHBKOFSPMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2-Chlorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2723768.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2723769.png)
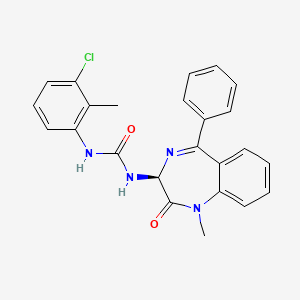
![4-[1-(Trifluoromethyl)cyclobutyl]piperidine;hydrochloride](/img/structure/B2723772.png)
![(1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride](/img/structure/B2723773.png)
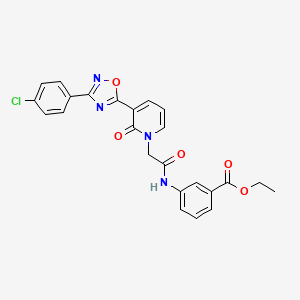
![N-isopropyl-4-((1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2723776.png)


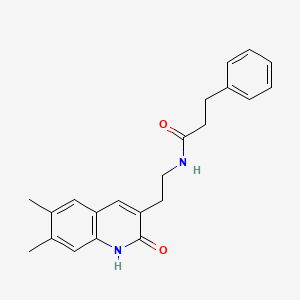

![8-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonylquinoline](/img/structure/B2723787.png)
